molecular formula C5H2NO3S2- B13904993 sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide

sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide

Katalognummer: B13904993
Molekulargewicht: 188.2 g/mol
InChI-Schlüssel: XVCRMQNYJBQTPD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a unique structure combining sulfur and nitrogen atoms within a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 2-halobenzamides with carbon disulfide under copper-catalyzed conditions. This method yields the target compound through a consecutive process involving the formation of S-C and S-N bonds . The reaction conditions often include the use of a copper catalyst, appropriate solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding thione form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thieno ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, thione forms, and various substituted thieno derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide exerts its effects involves its interaction with molecular targets through hydrogen bonding and coordination interactions . These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is unique due to its specific combination of sulfur and nitrogen atoms within the thieno ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Eigenschaften

Molekularformel

C5H2NO3S2-

Molekulargewicht

188.2 g/mol

IUPAC-Name

1,1-dioxothieno[2,3-d][1,2]thiazol-3-olate

InChI

InChI=1S/C5H3NO3S2/c7-5-4-3(1-2-10-4)11(8,9)6-5/h1-2H,(H,6,7)/p-1

InChI-Schlüssel

XVCRMQNYJBQTPD-UHFFFAOYSA-M

Kanonische SMILES

C1=CSC2=C1S(=O)(=O)N=C2[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.